![molecular formula C18H30O3Si B14202863 Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- CAS No. 830345-36-3](/img/structure/B14202863.png)
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is a complex organosilicon compound characterized by its unique molecular structure. It contains a three-membered oxirane ring, a phenylethyl group, and triethylsilyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- typically involves the reaction of 2-(3,3-dimethyloxiranyl)-1-phenylethanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenylethyl group can undergo reduction to form corresponding hydrocarbons.
Substitution: The triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted silanes.
Aplicaciones Científicas De Investigación
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The phenylethyl group provides hydrophobic interactions, while the triethylsilyl groups enhance the compound’s stability and solubility .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]trimethyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tripropyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tributyl-
Uniqueness
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. The presence of the oxirane ring and phenylethyl group makes it particularly useful in applications requiring both reactivity and stability .
Propiedades
Número CAS |
830345-36-3 |
|---|---|
Fórmula molecular |
C18H30O3Si |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
[2-(3,3-dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane |
InChI |
InChI=1S/C18H30O3Si/c1-6-22(7-2,8-3)21-20-16(14-17-18(4,5)19-17)15-12-10-9-11-13-15/h9-13,16-17H,6-8,14H2,1-5H3 |
Clave InChI |
GBEKKNRBZUEQHE-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OOC(CC1C(O1)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


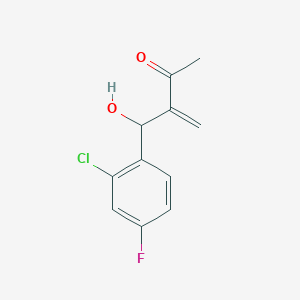
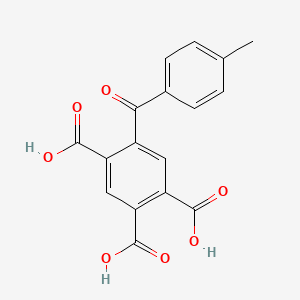
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


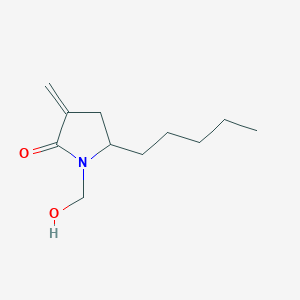
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
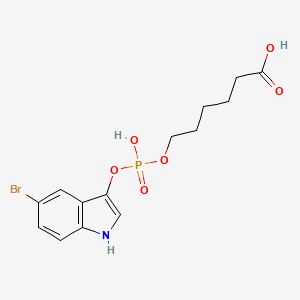
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
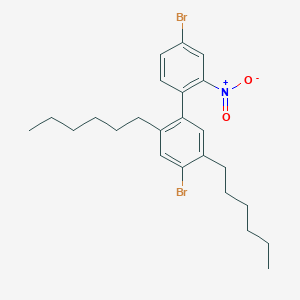
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)

phosphane}](/img/structure/B14202873.png)
